3-Chlorobenzyl cyanide
Overview
Description
Mechanism of Action
Target of Action
3-Chlorobenzyl cyanide is a synthetic intermediate that is used in the design of EGFR Tyrosine Kinase Inhibitors . It can also be used to synthesize imidoyl thioureas as non-nucleoside reverse transcriptase inhibitors . These targets play crucial roles in cell signaling and viral replication, respectively.
Mode of Action
The compound interacts with its targets through the cyano group. The cyano group can be transferred to other molecules through nucleophilic or electrophilic systems . This allows this compound to participate in a variety of chemical reactions, contributing to its versatility as a synthetic intermediate .
Biochemical Pathways
This compound can be produced via the chlorination of benzyl cyanide with chlorine gas . This reaction is carried out in the presence of a catalyst, such as aluminum chloride or iron(III) chloride . The compound can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .
Pharmacokinetics
It is known that the compound is highly reactive , which could influence its absorption, distribution, metabolism, and excretion in the body
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and the nature of the reactions it undergoes. For example, when used to design EGFR Tyrosine Kinase Inhibitors, the compound could potentially inhibit the activity of the enzyme, affecting cell signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate its production . Additionally, the compound is stable under normal conditions but is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents .
Biochemical Analysis
Biochemical Properties
This inhibition disrupts cellular respiration, leading to a cascade of metabolic perturbations
Cellular Effects
Cyanides are known to cause a range of cellular effects due to their disruption of cellular respiration . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a cyanide compound, it may exert its effects at the molecular level by inhibiting cytochrome c oxidase, thereby disrupting cellular respiration . This could involve binding interactions with the enzyme, leading to its inhibition . Changes in gene expression may also occur as a result of this disruption of cellular metabolism .
Dosage Effects in Animal Models
It is known that cyanides can be highly toxic, with the lethal dosage of hydrogen cyanide in most animal species being approximately 2 mg/kg .
Metabolic Pathways
It is known that cyanides can disrupt cellular respiration by inhibiting cytochrome c oxidase
Preparation Methods
3-Chlorobenzyl cyanide can be synthesized through the chlorination of benzyl cyanide with chlorine gas in the presence of a catalyst such as aluminum chloride or iron (III) chloride . The reaction conditions typically involve maintaining a controlled temperature to ensure the selective formation of the desired product. The crude product is then purified to obtain this compound with high purity .
Chemical Reactions Analysis
3-Chlorobenzyl cyanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanide group can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form primary amines or other reduced products.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chlorobenzyl cyanide has several scientific research applications, including:
Comparison with Similar Compounds
3-Chlorobenzyl cyanide can be compared with other similar compounds such as:
Benzyl cyanide: Similar in structure but lacks the chlorine substituent.
4-Chlorobenzyl cyanide: Similar in structure but with the chlorine substituent at a different position.
2-Chlorobenzyl cyanide: Another positional isomer with the chlorine substituent at a different position.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorine substituent, which can influence the outcome of its chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-(3-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKLPYCSAMPNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165154 | |
Record name | Acetonitrile, (m-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1529-41-5 | |
Record name | 3-Chlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Chlorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (m-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CHLOROPHENYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K3M9GKQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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